molecular formula C13H26N2O4 B1665519 Adelmidrol CAS No. 1675-66-7

Adelmidrol

Cat. No.: B1665519
CAS No.: 1675-66-7
M. Wt: 274.36 g/mol
InChI Key: PAHZPHDAJQIETD-UHFFFAOYSA-N
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Description

Adelmidrol is a semisynthetic diethanolamide derivative of azelaic acid. It is classified as an amide and has a symmetrical chemical structure. This compound is similar to palmitoylethanolamide, the parent molecule in the ALIAmide class of drugs. It is known for its anti-inflammatory and analgesic properties, which are thought to act by reducing mast cell activation .

Scientific Research Applications

Adelmidrol has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of amides and their derivatives in various chemical reactions.

    Biology: this compound is studied for its effects on cellular processes, particularly its role in reducing inflammation and modulating immune responses.

    Medicine: It is extensively used in veterinary medicine to treat skin inflammation and has shown promise in treating chronic gingiva inflammation in dogs. .

    Industry: This compound is used in the formulation of topical gels and creams for its anti-inflammatory properties.

Mechanism of Action

Target of Action

Adelmidrol is an analogue of palmitoylethanolamide (PEA), a well-known anti-inflammatory and antioxidant compound . It primarily targets inflammatory cells, particularly mast cells (MCs), which play a crucial role in inflammation and allergic reactions .

Mode of Action

This compound interacts with its targets by reducing mast cell activation . This interaction results in a decrease in the release of pro-inflammatory cytokines and a reduction in oxidative stress .

Biochemical Pathways

This compound affects several biochemical pathways. It significantly modulates the JAK2/STAT3 and IκBα/NF-kB pathways, which are involved in inflammation and immune responses . It also manages the significant incapacity of antioxidants and elevation of the oxidant burden, as shown by the MDA, SOD, and GSH levels .

Result of Action

This compound has been shown to have significant anti-inflammatory effects. It reduces airway infiltration by inflammatory cells, Myeloperoxidase (MPO) activity, and pro-inflammatory cytokine overexpression . Histologic examination of tissues shows reduced sample injury, mast cell degranulation, chymase activity, and collagen deposition . These results suggest that this compound could be a promising therapeutic approach in the treatment of conditions like pulmonary fibrosis .

Action Environment

The environment can influence the action of this compound. For instance, in animal models, the local application of this compound has been shown to reduce MC responses during chronic experimental inflammation . .

Safety and Hazards

Adelmidrol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Adelmidrol has shown promise as a therapeutic approach in the treatment of pulmonary fibrosis . It has important anti-inflammatory and anti-oxidant properties, which could be beneficial in other inflammatory conditions as well .

Biochemical Analysis

Biochemical Properties

Adelmidrol plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with mast cells, where this compound reduces mast cell activation and degranulation. This interaction is crucial in controlling inflammation and pain. Additionally, this compound enhances the endogenous levels of palmitoylethanolamide, a compound involved in anti-inflammatory and antioxidant activities .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been shown to reduce airway infiltration by inflammatory cells, decrease myeloperoxidase activity, and lower the expression of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and TGF-1β. These effects are observed in various cell types, including epithelial cells and immune cells. This compound also influences cell signaling pathways, such as the JAK2/STAT3 and IκBα/NF-κB pathways, leading to reduced inflammation and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It down-modulates mast cell activation, reducing the release of inflammatory mediators like chymase. This compound also modulates the JAK2/STAT3 and IκBα/NF-κB pathways, which are critical in controlling inflammation and oxidative stress. Additionally, this compound enhances the endogenous levels of palmitoylethanolamide, further contributing to its anti-inflammatory and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stable anti-inflammatory effects over time. Studies have demonstrated that this compound can reduce inflammation and oxidative stress consistently over extended periods. For instance, in a study on pulmonary fibrosis, this compound administered over 21 days resulted in reduced airway infiltration by inflammatory cells and decreased oxidative stress markers .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, there may be potential toxic effects, although these are generally minimal. For example, in a study on carrageenan-induced paw edema, this compound significantly reduced inflammation at various dosages, with higher doses showing more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for palmitoylethanolamide metabolism. It upregulates the enzymatic machinery responsible for palmitoylethanolamide synthesis and degradation, enhancing its anti-inflammatory and antioxidant effects. This interaction is crucial for maintaining the balance of inflammatory responses in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound accumulates in specific tissues, such as the skin and lungs, where it exerts its anti-inflammatory effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various cellular components to exert its effects. It may also localize to specific organelles, such as the endoplasmic reticulum, where it influences protein synthesis and inflammatory responses. The precise localization and activity of this compound are directed by targeting signals and post-translational modifications .

Preparation Methods

Adelmidrol is synthesized through the reaction of azelaic acid with diethanolamine. The reaction typically involves heating azelaic acid with diethanolamine under controlled conditions to form the diethanolamide derivative. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product. Industrial production methods involve scaling up this reaction using large reactors and optimizing the reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Adelmidrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Comparison with Similar Compounds

Adelmidrol is similar to other compounds in the ALIAmide class, such as palmitoylethanolamide. it has unique properties that make it distinct:

    Palmitoylethanolamide: Like this compound, palmitoylethanolamide is an anti-inflammatory and analgesic compound.

    Azelaic Acid: this compound is derived from azelaic acid, which is known for its anti-inflammatory and antimicrobial properties.

Properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)nonanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHZPHDAJQIETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NCCO)CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168302
Record name Adelmidrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675-66-7
Record name Adelmidrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adelmidrol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adelmidrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16083
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Record name 1675-66-7
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Record name Adelmidrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADELMIDROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BUC3685QU
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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